

# Vanillic Acid 4- $\beta$ -D-Glucoside: A Physicochemical and Biological Overview

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## Compound of Interest

Compound Name: Vanillic acid glucoside

Cat. No.: B15596835

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## Introduction

Vanillic acid 4- $\beta$ -D-glucoside is a phenolic glycoside found in various plant species, including the fruits of *Capsicum annuum* and the bark of *Terminalia macroptera*.<sup>[1][2][3]</sup> It is classified as a hydrolyzable tannin and is formed by the conjugation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a  $\beta$ -D-glucose molecule at the 4-hydroxyl position. This glycosylation significantly impacts the compound's solubility and bioavailability, making its physicochemical properties a critical area of study for applications in drug delivery, food science, and biochemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of vanillic acid 4- $\beta$ -D-glucoside, detailed experimental methodologies for its characterization, and an exploration of relevant biological pathways associated with its aglycone, vanillic acid.

## Physicochemical Properties

The properties of vanillic acid 4- $\beta$ -D-glucoside are summarized in the tables below, covering its general characteristics, solubility, spectroscopic data, and computationally predicted parameters.

### Table 1: General and Physical Properties

| Property          | Value   | Source |
|-------------------|---|--------|
| IUPAC Name        | 3-methoxy-4-<br>[(2S,3R,4S,5S,6R)-3,4,5-<br>trihydroxy-6-<br>(hydroxymethyl)oxan-2-<br>yl]oxybenzoic acid | [4]    |
| Synonyms          | Vanillic acid 4-β-D-<br>glucopyranoside, 4-Hydroxy-3-<br>methoxybenzoic acid 4-β-D-<br>glucoside          | [1][5] |
| CAS Number        | 32142-31-7  | [1][4] |
| Molecular Formula | C <sub>14</sub> H <sub>18</sub> O <sub>9</sub>  | [1][4] |
| Molecular Weight  | 330.29 g/mol  | [4][6] |
| Appearance        | Crystalline solid, White to light<br>yellow powder  | [1][7] |
| Melting Point     | 168-172 °C  | [7]    |
| Purity            | ≥95% to ≥98%  | [1][8] |

**Table 2: Solubility Data**

| Solvent                 | Solubility  | Source      |
|-------------------------|---|-------------|
| DMSO                    | ~20 mg/mL (also cited as 50<br>mg/mL with ultrasonic<br>assistance) | [1][2][9]   |
| Dimethylformamide (DMF) | ~10 mg/mL   | [1][2]      |
| PBS (pH 7.2)            | ~10 mg/mL   | [1][2]      |
| Water                   | Soluble (Predicted: 11.6 g/L)                                       | [8][10][11] |

**Table 3: Spectroscopic Data**

| Technique                         | Data                            | Source     |
|-----------------------------------|---------------------------------|------------|
| UV/Vis ( $\lambda_{\text{max}}$ ) | 247, 288 nm                     | [1][2][12] |
| Mass Spectrometry                 | Identity Confirmed (M-H: 329.2) | [8][12]    |
| NMR                               | Identity Confirmed              | [8][12]    |

**Table 4: Predicted Physicochemical Properties**

| Property                | Value                 | Source  |
|-------------------------|-----------------------|---------|
| pKa (Strongest Acidic)  | 4.1                   | [10]    |
| logP                    | -0.97 to -1.5         | [4][10] |
| Hydrogen Acceptor Count | 9                     | [10]    |
| Hydrogen Donor Count    | 5                     | [10]    |
| Polar Surface Area      | 145.91 Å <sup>2</sup> | [10]    |
| Rotatable Bond Count    | 5                     | [10]    |

## Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of vanillic acid 4- $\beta$ -D-glucoside are outlined below. These represent standard methodologies applicable to this class of compounds.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is sharp, typically within a 0.5-1.0°C range, whereas impurities lead to a depressed and broader melting range.[8][13]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry vanillic acid 4- $\beta$ -D-glucoside is packed into a glass capillary tube (sealed at one end) to a height of about 1-2 cm.[11]

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[8]
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[2][8]
- **Observation:** The temperature at which the substance first begins to melt (t1) and the temperature at which the substance is completely liquid (t2) are recorded.[11] The melting point is reported as the range t1-t2. For an accurate determination, an initial rapid heating can be performed to find an approximate range, followed by a slower, more careful measurement.[13]

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.[14]

Methodology:

- **Preparation:** An excess amount of vanillic acid 4-β-D-glucoside is added to a known volume of the desired solvent (e.g., DMSO, water, PBS) in a sealed vial.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard calibration curve.[15][16]

## UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ), which is characteristic of the compound's chromophores, and for quantification.[3]

#### Methodology:

- **Sample Preparation:** A stock solution of vanillic acid 4- $\beta$ -D-glucoside is prepared in a UV-transparent solvent (e.g., ethanol or PBS).[3] A series of dilutions are made to create standards of known concentrations.
- **Blank Measurement:** The spectrophotometer is zeroed using a cuvette containing only the solvent.
- **Spectral Scan:** The absorbance of a diluted sample is measured across a UV-visible range (e.g., 200-400 nm) to identify the  $\lambda_{\text{max}}$  values.[3]
- **Quantitative Analysis:** A calibration curve is generated by plotting the absorbance of the standard solutions at a specific  $\lambda_{\text{max}}$  versus their concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve, following the Beer-Lambert law.[15][17]

## NMR Spectroscopy Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Proper sample preparation is critical for obtaining high-quality spectra.[4]

#### Methodology:

- **Sample Quantity:** For a  $^1\text{H}$  NMR spectrum, 5-25 mg of the compound is typically required.[4][10] For a  $^{13}\text{C}$  NMR spectrum, a more concentrated solution (50-100 mg) is often necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[10]
- **Solvent Selection:** The sample is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ ) to avoid solvent interference in the  $^1\text{H}$  spectrum.[9][10] The deuterium signal is also used by the spectrometer for field-frequency locking.[4]
- **Dissolution and Filtration:** The compound is dissolved in the solvent, using a vortex or gentle heating if necessary. The resulting solution must be clear and free of any solid particles.[4] It should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[4]

- Internal Standard: An internal reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[10]

## Visualizations: Workflows and Pathways

### Experimental Workflow for Solubility Determination

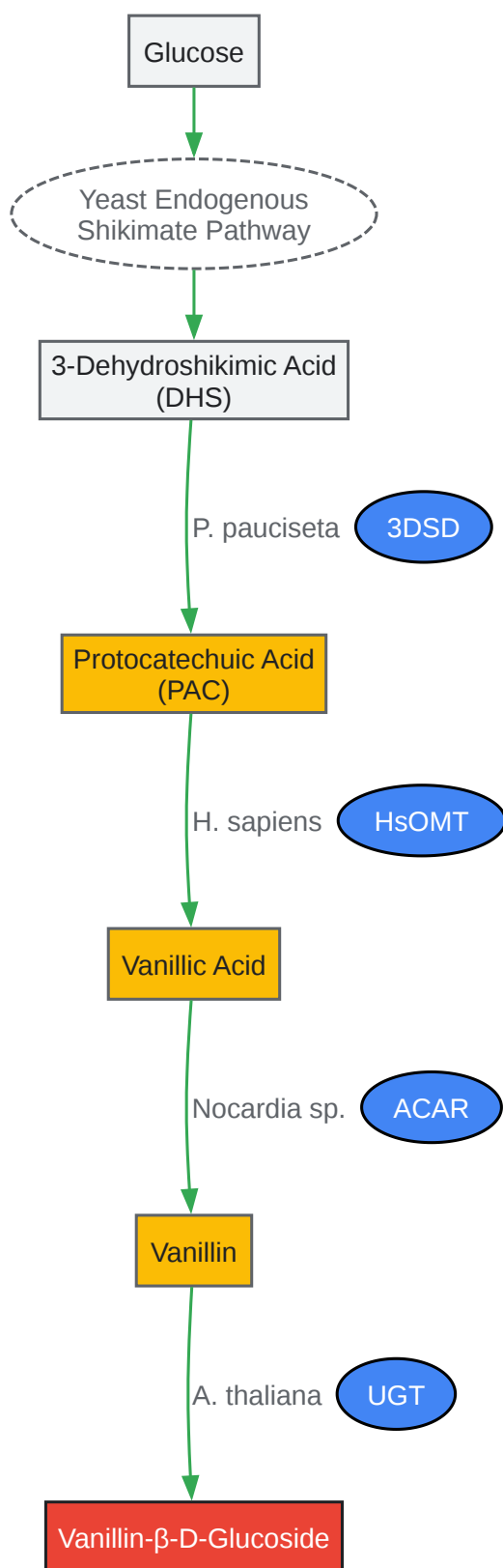


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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## De Novo Biosynthesis of Vanillin-β-Glucoside in Yeast

This pathway illustrates the metabolic engineering of *Saccharomyces cerevisiae* to produce vanillin-β-D-glucoside from glucose.[1][18][19]

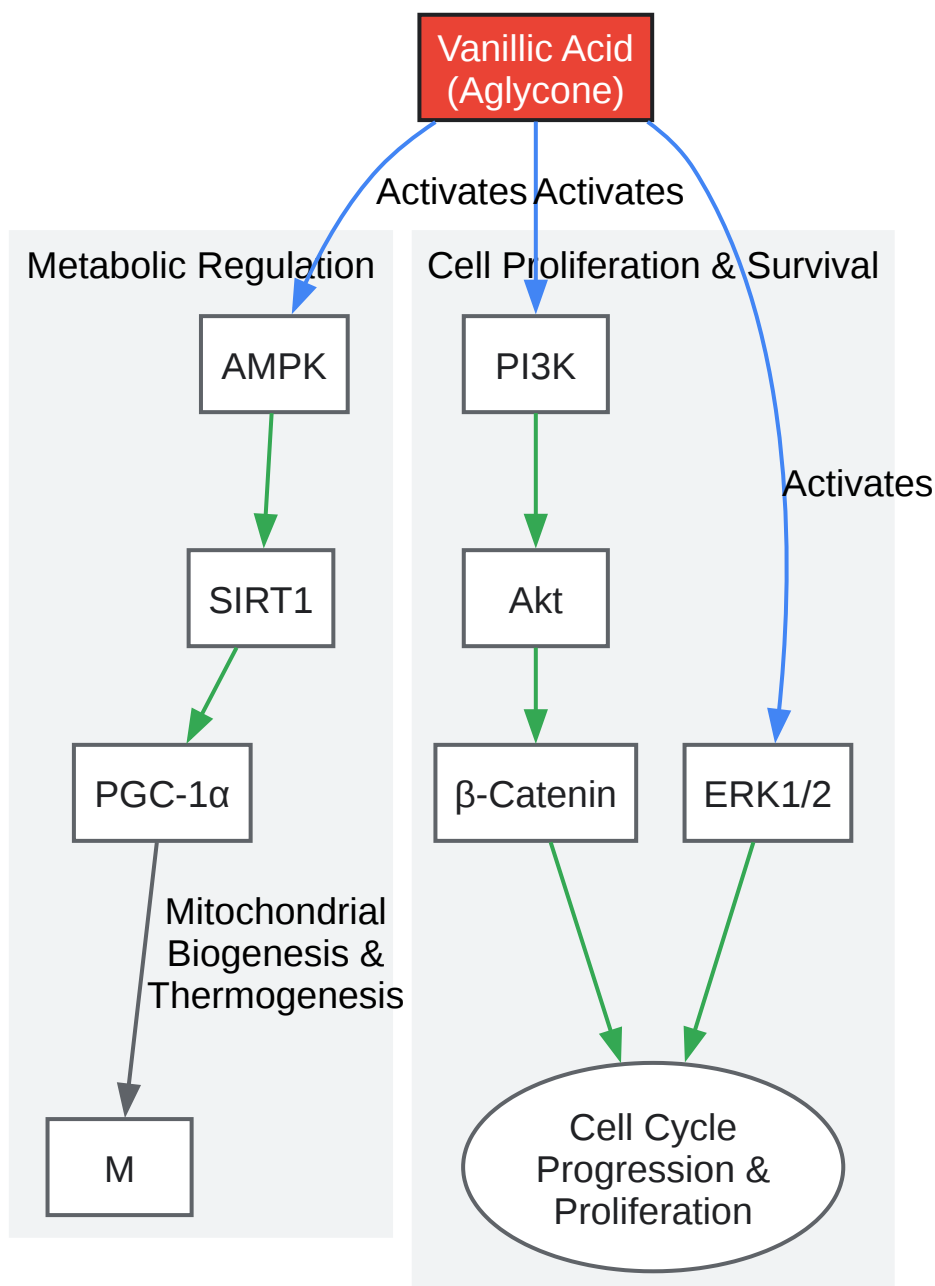


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Caption: Engineered de novo biosynthesis pathway for Vanillin-β-D-Glucoside.

## Signaling Pathways Modulated by Vanillic Acid (Aglycone)

While vanillic acid 4- $\beta$ -D-glucoside is the delivery form, its biological activity is often attributed to the aglycone, vanillic acid, released upon hydrolysis. Vanillic acid has been shown to modulate key signaling pathways involved in metabolic regulation and cell proliferation.



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